molecular formula C20H32ClN B11935780 [(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride

[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride

Cat. No.: B11935780
M. Wt: 321.9 g/mol
InChI Key: CVPQLGCAWUAYPF-OACSPZGTSA-N
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Description

Leelamine Hydrochloride, also known as dehydroabietylamine hydrochloride, is a tricyclic diterpene amine extracted from the bark of pine trees. It is known for its weak agonistic effect on cannabinoid receptors and its inhibitory effects on pyruvate dehydrogenase kinases. This compound has gained attention for its potential antitumoral properties and its ability to inhibit intracellular cholesterol transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leelamine Hydrochloride can be synthesized through the extraction of leelamine from pine tree bark, followed by its conversion to the hydrochloride salt. The synthetic route involves the isolation of leelamine, which is then reacted with hydrochloric acid to form Leelamine Hydrochloride. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of Leelamine Hydrochloride involves large-scale extraction and purification processes. The bark of pine trees is processed to extract leelamine, which is then subjected to chemical reactions to produce the hydrochloride salt. The process is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Leelamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds.

Scientific Research Applications

Leelamine Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Leelamine Hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Leelamine Hydrochloride is unique compared to other similar compounds due to its specific combination of properties:

Conclusion

Leelamine Hydrochloride is a compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of research in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H32ClN

Molecular Weight

321.9 g/mol

IUPAC Name

[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m1./s1

InChI Key

CVPQLGCAWUAYPF-OACSPZGTSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@@]3(CCC[C@]([C@H]3CC2)(C)CN)C.Cl

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl

Origin of Product

United States

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